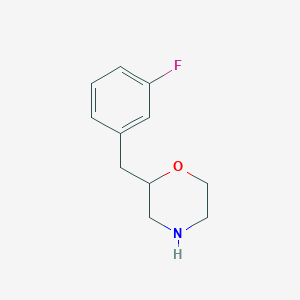

2-(3-Fluorobenzyl)morpholine

Description

2-(3-Fluorobenzyl)morpholine is a fluorinated morpholine derivative characterized by a morpholine ring substituted with a 3-fluorobenzyl group at the 2-position. While the provided evidence primarily references the 4-substituted isomer (CAS 198879-71-9, molecular weight 195.23 g/mol), structural analogs highlight the significance of fluorine substitution in medicinal chemistry and organic synthesis. Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity in drug candidates, making such compounds valuable in pharmaceutical research .

Properties

IUPAC Name |

2-[(3-fluorophenyl)methyl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13H,4-5,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEWQLLVTLVSGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorobenzyl)morpholine typically involves the reaction of morpholine with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of automated systems and advanced reactors allows for the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorobenzyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain the corresponding amine derivatives.

Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solvents like acetonitrile or dichloromethane; temperatures ranging from 0°C to room temperature.

Reduction: Lithium aluminum hydride; solvents like tetrahydrofuran or diethyl ether; temperatures ranging from -78°C to room temperature.

Substitution: Nucleophiles like amines or thiols; solvents like dimethylformamide or acetonitrile; temperatures ranging from room temperature to reflux.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives of this compound.

Substitution: Substituted benzyl derivatives with various nucleophiles.

Scientific Research Applications

Chemical Synthesis and Properties

2-(3-Fluorobenzyl)morpholine is synthesized through the reaction of morpholine with 3-fluorobenzyl halides or other suitable electrophiles. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development. The general reaction can be represented as follows:This compound has been studied for its role as a building block in the synthesis of various biologically active molecules, particularly in the development of pharmaceuticals aimed at treating neurological disorders and cancer.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. For instance, compounds containing this morpholine moiety have shown promising results in inhibiting the growth of human cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) lines. The mechanism is thought to involve the disruption of cellular processes essential for cancer cell proliferation, potentially through the modulation of signaling pathways involved in apoptosis and cell cycle regulation .

Antimicrobial Properties

The antimicrobial activity of morpholine derivatives has been documented, with studies showing that this compound demonstrates efficacy against various bacterial strains. A study assessed its anti-inflammatory properties using an experimental pancreatitis model in rats, indicating that compounds with similar structures can modulate inflammatory responses effectively .

Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents, suggesting their potential as lead compounds for further development .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| This compound | A549 | 12 |

Case Study: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of morpholine derivatives, including this compound. The study found that this compound exhibited significant antibacterial activity against Gram-positive bacteria, demonstrating its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-(3-Fluorobenzyl)morpholine involves its interaction with specific molecular targets. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The morpholine ring can also contribute to the compound’s overall stability and solubility, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-(3-Fluorobenzyl)morpholine and related compounds:

Key Observations:

- Substituent Position : The distinction between 2- and 4-substituted morpholine derivatives (e.g., 2- vs. 4-fluorobenzyl) may influence steric and electronic interactions, affecting reactivity and biological activity.

- Functional Groups : Boronic esters (e.g., CAS 364794-79-6) enable cross-coupling reactions, while trifluoromethyl and bromo groups (CAS 2271442-93-2) enhance electrophilicity for nucleophilic substitutions .

- Aminomethyl Additions: Compounds like 3-Aminomethyl-4-(4-fluorobenzyl)morpholine introduce hydrogen-bonding sites, improving solubility and target interaction in drug design .

Pharmacological Relevance

- Fluorine’s Impact : Fluorine in the benzyl group improves metabolic stability and membrane permeability, making 3-fluorobenzyl derivatives attractive for CNS-targeting drugs.

- Aminomethyl Derivatives: Compounds like 3-Aminomethyl-4-(4-fluorobenzyl)morpholine are used as reference standards in drug approval processes, underscoring their regulatory importance .

Stability and Reactivity

- Fluorinated Compounds : The 3-fluorobenzyl group offers chemical inertness under physiological conditions, reducing unintended metabolic degradation.

- Boronic Esters : Susceptible to hydrolysis, requiring anhydrous conditions for storage and handling .

- Halogenated Derivatives : Bromo groups enable facile functionalization but may introduce reactivity challenges in acidic environments .

Biological Activity

2-(3-Fluorobenzyl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neuroactive effects. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a morpholine ring substituted with a 3-fluorobenzyl group. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity by improving the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that morpholine derivatives exhibit notable antimicrobial properties. A study on related compounds demonstrated that certain morpholine derivatives showed significant inhibition against various bacterial strains. For instance, the compound 2-(5-(3-fluorophenyl)-4-amino-1,2,4-triazol-3-ylthio) acetate (BKP-115) exhibited antimicrobial activity with a notable reduction in bacterial growth in vitro . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to effective derivatives suggests potential antimicrobial activity.

Anti-inflammatory Effects

The anti-inflammatory properties of morpholines have been documented in several studies. For example, a study involving morpholine derivatives indicated that they could modulate inflammatory responses in experimental models of pancreatitis . The introduction of fluorine atoms in these compounds often correlates with enhanced anti-inflammatory effects due to increased binding affinity to target enzymes involved in inflammatory pathways.

Central Nervous System (CNS) Activity

Morpholines are frequently explored for their CNS activity. They can interact with receptors implicated in mood disorders and neurodegenerative diseases. The binding characteristics of morpholine derivatives to various receptors have been studied extensively, revealing their potential as therapeutic agents for conditions such as Alzheimer’s and Parkinson’s diseases . The specific interactions of this compound with CNS targets remain an area for further research but are anticipated based on the established activity of similar compounds.

Structure-Activity Relationship (SAR)

The biological activity of morpholine derivatives is often influenced by their structural features. The presence of electron-withdrawing groups like fluorine can enhance the potency of these compounds by improving their interaction with biological targets. A structure-activity relationship analysis revealed that modifications to the phenyl ring and the morpholine nitrogen significantly impact their biological efficacy .

| Compound | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| BKP-115 | Morpholine derivative | Antimicrobial | Not specified |

| Compound 13 | Morpholinoimino derivative | Antiviral | ~6.6 |

| Compound 7h | Fluoroaryl derivative | Antitumor | Enhanced compared to FL118 |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial properties of various morpholine derivatives, including those with fluorine substitutions. Results indicated that these compounds exhibited significant activity against common bacterial strains, although specific data for this compound was not detailed .

- CNS Activity Exploration : Investigations into the CNS effects of morpholines have shown that these compounds can modulate neurotransmitter receptors effectively. The role of structural modifications, particularly the introduction of fluorine atoms, has been highlighted as a means to enhance receptor affinity and selectivity .

- Inflammation Model : In experimental models assessing inflammatory responses, morpholines demonstrated significant modulation of biochemical markers associated with inflammation. This suggests that this compound may possess similar anti-inflammatory properties pending further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.